molecular formula C11H10ClNO4 B5452320 (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate

(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate

Cat. No.: B5452320
M. Wt: 255.65 g/mol
InChI Key: ZVLSOKWUANTVKM-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, which is further bonded to an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate typically involves the reaction of (2-Chloro-4-cyano-6-methoxyphenyl) ethanol with phosgene or a phosgene substitute in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of safer phosgene substitutes, such as triphosgene, is also common to minimize the risks associated with phosgene handling.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its functional groups.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can engage in hydrogen bonding.

Comparison with Similar Compounds

  • (2-Chloro-4-cyano-6-methoxyphenyl) methyl carbonate
  • (2-Chloro-4-cyano-6-methoxyphenyl) propyl carbonate
  • (2-Chloro-4-cyano-6-methoxyphenyl) butyl carbonate

Comparison: (2-Chloro-4-cyano-6-methoxyphenyl) ethyl carbonate is unique due to its specific ethyl carbonate group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl counterparts. The length of the alkyl chain in the carbonate group can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions.

Properties

IUPAC Name

(2-chloro-4-cyano-6-methoxyphenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLSOKWUANTVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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